molecular formula C23H26N6O B5561271 6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine

Cat. No. B5561271
M. Wt: 402.5 g/mol
InChI Key: LIQBSTZOUWGQNG-UHFFFAOYSA-N
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Description

6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine is a useful research compound. Its molecular formula is C23H26N6O and its molecular weight is 402.5 g/mol. The purity is usually 95%.
The exact mass of the compound 6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine is 402.21680947 g/mol and the complexity rating of the compound is 566. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Piperazine Derivatives and Therapeutic Applications

Piperazine, a six-membered nitrogen-containing heterocycle, is a cornerstone in the rational design of drugs due to its presence in a multitude of medications with diverse therapeutic uses, including antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the substitution pattern on the piperazine nucleus significantly alter the medicinal potential of the resultant molecules. This versatility underscores the broad potential of piperazine-based molecules in drug discovery, suggesting that similar structures, such as "6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine", could be explored for various diseases (A. Rathi et al., 2016).

Pharmacological Actions and Metabolism

The metabolism of arylpiperazine derivatives, a category to which the compound could be related, involves extensive pre-systemic and systemic metabolism, including CYP3A4-dependent N-dealkylation. These metabolites are primarily known for their variety of serotonin receptor-related effects, although some have affinity for other neurotransmitter receptors. Such insights into the disposition and metabolism of arylpiperazine derivatives point to the importance of understanding the pharmacokinetic profile and therapeutic potential of "6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine" (S. Caccia, 2007).

Potential for Drug Development

The exploration of piperazine-based molecules, including those with complex substitutions similar to the compound of interest, has been successful in emerging as pharmacophores for drug discovery. This success is reflective of the molecule's flexibility and the significant impact that substituent modification on the piperazine ring can have on pharmacokinetic and pharmacodynamic factors, suggesting a promising avenue for the development of new medications based on the structural framework of "6-[4-(2,4-dimethylbenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine" (A. Rathi et al., 2016).

properties

IUPAC Name

(2,4-dimethylphenyl)-[4-[6-[(5-methylpyridin-2-yl)amino]pyridazin-3-yl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O/c1-16-4-6-19(18(3)14-16)23(30)29-12-10-28(11-13-29)22-9-8-21(26-27-22)25-20-7-5-17(2)15-24-20/h4-9,14-15H,10-13H2,1-3H3,(H,24,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIQBSTZOUWGQNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)NC4=NC=C(C=C4)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2,4-Dimethylphenyl)(4-(6-((5-methylpyridin-2-yl)amino)pyridazin-3-yl)piperazin-1-yl)methanone

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